molecular formula C5H11NO4 B1594928 2-Ethyl-2-nitro-1,3-propanediol CAS No. 597-09-1

2-Ethyl-2-nitro-1,3-propanediol

Cat. No.: B1594928
CAS No.: 597-09-1
M. Wt: 149.15 g/mol
InChI Key: YADISKICBOYXFS-UHFFFAOYSA-N
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Description

2-Ethyl-2-nitro-1,3-propanediol is an organic compound with the molecular formula C5H11NO4 and a molecular weight of 149.1451. It is also known by other names such as 2-ethyl-2-nitropropanediol and 1,3-propanediol, 2-ethyl-2-nitro. This compound is characterized by the presence of a nitro group (-NO2) and an ethyl group (-C2H5) attached to a 1,3-propanediol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-nitro-1,3-propanediol can be synthesized through various synthetic routes. One common method involves the nitration of 2-ethyl-1,3-propanediol using nitric acid (HNO3) under controlled conditions. The reaction typically requires a strong acid catalyst and is conducted at low temperatures to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with efficient cooling systems to manage the exothermic nature of the nitration reaction. The process is optimized to achieve high yields and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-nitro-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitro group to an amine group.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.

  • Reduction: Reduction of the nitro group can produce 2-ethyl-2-aminopropanediol.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-2-nitro-1,3-propanediol has several scientific research applications across different fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

2-Ethyl-2-nitro-1,3-propanediol is similar to other nitro-containing compounds such as nitroglycerin and nitrobenzene. its unique structure, particularly the presence of the ethyl group and the 1,3-propanediol backbone, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • Nitroglycerin

  • Nitrobenzene

  • 2-Nitroethanol

  • 2-Nitropropanol

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Properties

IUPAC Name

2-ethyl-2-nitropropane-1,3-diol
Source PubChem
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InChI

InChI=1S/C5H11NO4/c1-2-5(3-7,4-8)6(9)10/h7-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADISKICBOYXFS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11NO4
Source PubChem
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DSSTOX Substance ID

DTXSID7041417
Record name 2-Nitro-2-ethyl-1,3-propanediol
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Molecular Weight

149.15 g/mol
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Physical Description

Liquid, Solid; [Alfa Aesar MSDS]
Record name 1,3-Propanediol, 2-ethyl-2-nitro-
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Record name 2-Ethyl-2-nitro-1,3-propanediol
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Vapor Pressure

0.0000865 [mmHg]
Record name 2-Ethyl-2-nitro-1,3-propanediol
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CAS No.

597-09-1
Record name 2-Nitro-2-ethyl-1,3-propanediol
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Record name 2-Ethyl-2-nitro-1,3-propanediol
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Record name 2-Ethyl-2-nitropropanediol
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Record name 1,3-Propanediol, 2-ethyl-2-nitro-
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Record name 2-ethyl-2-nitropropane-1,3-diol
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Record name 2-ETHYL-2-NITRO-1,3-PROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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